Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside
CAS No.: 79389-52-9
Cat. No.: VC20837046
Molecular Formula: C16H24O9S
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 79389-52-9 |
---|---|
Molecular Formula | C16H24O9S |
Molecular Weight | 392.4 g/mol |
IUPAC Name | [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1 |
Standard InChI Key | YPNFVZQPWZMHIF-RBGFHDKUSA-N |
Isomeric SMILES | CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Chemical Identity and Structure
Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside belongs to the class of thiosugars, which are characterized by the replacement of an oxygen atom with sulfur at a specific position in the sugar molecule. This compound specifically involves the modification of mannose with an ethyl group attached to the sulfur at the anomeric position, along with acetyl groups protecting the hydroxyl groups at positions 2, 3, 4, and 6.
Basic Identification Data
The compound is uniquely identified through several standard chemical identifiers, as detailed in the following table:
Parameter | Value |
---|---|
CAS Number | 79389-52-9 |
Molecular Formula | C₁₆H₂₄O₉S |
Molecular Weight | 392.42 g/mol |
IUPAC Name | [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
Standard InChIKey | YPNFVZQPWZMHIF-RBGFHDKUSA-N |
These identification parameters provide essential reference points for researchers and manufacturers working with this compound .
Structural Characteristics
The compound features a mannopyranose ring with four acetyl protecting groups and an ethyl thioether at the anomeric position. The alpha configuration at the anomeric carbon is particularly important for its reactivity and applications. Commercial preparations often contain up to 20% of the beta isomer, which can affect the compound's behavior in certain applications .
The structural arrangement provides specific stereochemistry that influences its reactivity. The acetyl groups serve as protecting groups for the hydroxyl functions, while the thioether linkage at the anomeric position creates unique reactivity compared to traditional O-glycosides .
Physical and Chemical Properties
Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside possesses distinctive physical and chemical properties that influence its handling, storage, and application in research settings.
Physical Properties
The compound presents as a white crystalline solid with a defined melting point range of 107-108°C . Its crystalline nature facilitates handling and storage while providing a high degree of purity necessary for research applications.
Solubility Profile
The solubility characteristics of this compound are particularly relevant for laboratory applications. It demonstrates good solubility in several organic solvents:
Solvent | Solubility |
---|---|
Dichloromethane (DCM) | Soluble |
Dimethylformamide (DMF) | Soluble |
Dimethyl sulfoxide (DMSO) | Soluble |
Ethyl acetate (EtOAc) | Soluble |
Methanol (MeOH) | Soluble |
This solubility profile makes the compound versatile for various synthetic and analytical procedures .
Stability and Reactivity
The thioether linkage at the anomeric position provides enhanced stability compared to traditional O-glycosides. This stability is particularly valuable in glycosylation reactions where traditional glycosyl donors might undergo undesired side reactions. The compound demonstrates selective reactivity under specific conditions, making it suitable for controlled glycosylation processes .
Synthesis and Preparation
The preparation of Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside involves sophisticated synthetic strategies that require careful control of reaction conditions to ensure stereoselectivity and high yields.
Synthetic Pathways
The synthesis typically begins with mannose as the starting material and proceeds through multiple steps. The process generally involves:
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Protection of hydroxyl groups through acetylation
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Activation of the anomeric position
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Introduction of the thioethyl group through nucleophilic substitution
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Stereoselective control to favor the alpha configuration
These synthetic steps require precise control of reaction conditions to achieve the desired stereochemistry at the anomeric position.
Technical Challenges
Synthesizing this compound presents several challenges, particularly in controlling the alpha/beta ratio at the anomeric position. The formation of the alpha anomer is favored under specific conditions, but commercial preparations often contain up to 20% of the beta isomer . Purification techniques, including recrystallization and chromatography, are employed to enhance the purity and stereoselectivity of the final product.
Applications in Research
Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside serves multiple critical functions in carbohydrate chemistry and related research fields.
Glycosylation Reactions
The compound functions as an effective glycosyl donor in synthetic carbohydrate chemistry. Its enhanced stability and controlled reactivity make it particularly valuable for challenging glycosylation reactions where traditional donors might fail. The thioglycoside functionality can be activated under specific conditions, allowing for selective glycosylation reactions .
Enzymatic Studies
Researchers utilize this compound to investigate enzymatic glycosylation processes and enzyme specificity. The thiosugar structure provides a unique substrate for studying enzyme-substrate interactions, offering insights into the mechanisms of carbohydrate-processing enzymes .
Building Block in Complex Oligosaccharide Synthesis
As a key building block in the synthesis of complex oligosaccharides and glycoconjugates, this compound enables the construction of sophisticated carbohydrate structures. These complex structures find applications in:
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Development of carbohydrate-based materials
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Creation of glycomimetics for biological studies
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Fabrication of glycan microarrays for high-throughput screening
Supplier | Product Description | Packaging | Purity | Price Range |
---|---|---|---|---|
TRC | Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiomannopyranoside | 2g, 10g | Not specified | $120-$395 |
US Biological | Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside | 5g | Not specified | $460 |
Medical Isotopes, Inc. | Ethyl 2-3-4-6-tetra-O-acetyl-D-thiomannopyranoside | 5g | Min 80% α-anomer | $595 |
Biosynth Carbosynth | Ethyl 2,3,4,6-tetra-O-acetyl-D-thiomannopyranoside | 25g | Min 80% a-anomer | $800 |
Santa Cruz Biotechnology | Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiomannopyranoside | 5g | Not specified | $380 |
This pricing and packaging information demonstrates the compound's commercial accessibility for research purposes .
Quality Specifications
Commercial preparations specify a minimum chemical purity of 98% as determined by proton nuclear magnetic resonance (¹H-NMR) spectroscopy . The alpha-anomer content is typically guaranteed to be at least 80%, with the remainder being the beta isomer .
Research Significance and Future Directions
Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside continues to play a vital role in advancing carbohydrate chemistry and glycobiology research.
Current Research Applications
The compound's unique properties have established it as an indispensable tool in carbohydrate chemistry research. Its applications extend to diverse research areas:
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